molecular formula C17H23NO4 B000090 Convolamine CAS No. 500-56-1

Convolamine

Cat. No.: B000090
CAS No.: 500-56-1
M. Wt: 305 g/mol
InChI Key: AEFPCFUCFQBXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Convolamine is a tropane alkaloid extracted from the plant Convolvulus plauricalis. It is known for its potent sigma-1 receptor-positive modulation, which imparts cognitive and neuroprotective properties . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Convolamine acts as a positive modulator of the sigma-1 receptor (S1R) . It interacts with various enzymes and proteins, including the S1R and BiP . The nature of these interactions involves shifting the IC50 value of the reference agonist PRE-084 to lower values .

Cellular Effects

This compound: has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the sigma-1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules, particularly the sigma-1 receptor . It does not bind to the S1R agonist/antagonist binding site nor dissociate S1R from BiP, but behaves as a positive modulator .

Temporal Effects in Laboratory Settings

The effects of This compound It has been observed that this compound can restore normal mobility in wfs1abKO larvae without affecting wfs1abWT controls .

Dosage Effects in Animal Models

The effects of This compound at different dosages in animal models have been studied. It has been found that this compound can restore learning in Wfs1ΔExon8, Dizocilpine-treated, and Aβ25-35-treated mice . These effects were observed at low 1 mg/kg doses .

Metabolic Pathways

The specific metabolic pathways that This compound It is known that this compound interacts with the sigma-1 receptor, which plays a role in various metabolic processes .

Transport and Distribution

The transport and distribution of This compound Given its interaction with the sigma-1 receptor, it is likely that it may be transported and distributed in a manner similar to other sigma-1 receptor modulators .

Subcellular Localization

The subcellular localization of This compound Given its interaction with the sigma-1 receptor, it is likely that it may be localized in areas where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Convolamine can be synthesized through various methods, including the extraction from the aerial parts of Convolvulus plauricalis. The extraction process involves the use of solvents such as benzene and chloroform, followed by column chromatography over aluminum oxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying the plant material, solvent extraction, and purification through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Convolamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, such as N-methylthis compound, N-benzoylthis compound, and N-chloroacetylthis compound .

Scientific Research Applications

Convolamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound’s unique ability to modulate the sigma-1 receptor positively distinguishes it from other similar compounds. Its potent cognitive and neuroprotective properties, along with its specific interaction with the sigma-1 receptor, make it a valuable compound for therapeutic research .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPCFUCFQBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329455
Record name Convolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-56-1
Record name Convolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Convolamine
Reactant of Route 2
Reactant of Route 2
Convolamine
Reactant of Route 3
Reactant of Route 3
Convolamine
Reactant of Route 4
Reactant of Route 4
Convolamine
Reactant of Route 5
Reactant of Route 5
Convolamine
Reactant of Route 6
Reactant of Route 6
Convolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.